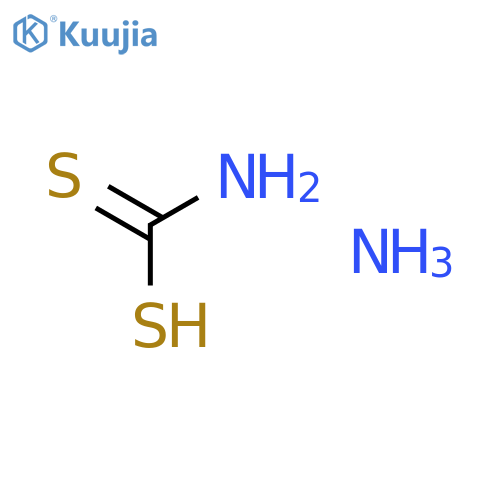Cas no 513-74-6 (Ammonium dithiocarbamate)

Ammonium dithiocarbamate structure
商品名:Ammonium dithiocarbamate
Ammonium dithiocarbamate 化学的及び物理的性質
名前と識別子
-
- ammonium dithiocarbamate
- Ammonim dithiocarbamate
- ammonium carbamodithioate
- Ammonium-dithiocarbamat
- dithiocarbamic acid ammonium salt
- Ammoniumdithiocarbamate (6CI,7CI)
- Carbamic acid, dithio-, monoammonium salt (8CI)
- Carbamodithioic acid, monoammonium salt (9CI)
- Carbamodithioic acid, monoammonium salt
- VH74O7C5IH
- Ammonium sulfocarbamate
- Carbamodithioic acid, ammonium salt (1:1)
- Dithiocarbamic acid monoammonium salt
- Carbamic acid, dithio-, monoammonium salt
- azanium carbamodithioate
- DCYNAHFAQKMWDW-UHFFFAOYSA-N
- AK554464
- A828560
- C
- NS00044092
- AKOS009156810
- AMMONIUM DITHIOCARBAMATE [MI]
- NSC-202959
- AMY40763
- NSC 202959
- DTXSID3027166
- SCHEMBL111884
- CH6N2S2
- Carbamodithioic acid ammonium salt (1:1)
- azanium;carbamodithioate
- CARBAMODITHIOIC ACID AMMONIUM SALT
- UNII-VH74O7C5IH
- HSDB 5675
- EINECS 208-166-8
- AMMONIUM DITHIOCARBAMATE [HSDB]
- 513-74-6
- DB-021816
- DTXCID107166
- Carbamic acid, dithio, monoammonium salt
- Ammonium dithiocarbamate
-
- MDL: MFCD16664489
- インチ: 1S/CH3NS2.H3N/c2-1(3)4;/h(H3,2,3,4);1H3
- InChIKey: DCYNAHFAQKMWDW-UHFFFAOYSA-N
- ほほえんだ: [S-]C(N([H])[H])=S.[N+]([H])([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 109.99700
- どういたいしつりょう: 109.99724
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 5
- 回転可能化学結合数: 0
- 複雑さ: 27.5
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 60.1
じっけんとくせい
- 色と性状: イエロー直交結晶
- 密度みつど: d420 1.451
- ゆうかいてん: 99° (dec)
- ふってん: 147.5°C at 760 mmHg
- フラッシュポイント: 43 °C
- 屈折率: 1.5300 (estimate)
- PSA: 100.15000
- LogP: 1.18400
- ようかいせい: 水に溶ける
Ammonium dithiocarbamate セキュリティ情報
- 危害声明: H302-H315-H319-H335
- ちょぞうじょうけん:Inert atmosphere,2-8°C
Ammonium dithiocarbamate 税関データ
- 税関コード:2930909090
- 税関データ:
中国税関コード:
2930909090概要:
2930909090.その他の有機硫黄化合物。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2930909090。他の有機硫黄化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
Ammonium dithiocarbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | A885079-25g |
Ammonium carbamodithioate |
513-74-6 | 97% | 25g |
¥62.00 | 2022-09-29 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A41220-25g |
Ammonium carbamodithioate |
513-74-6 | 97% | 25g |
¥19.0 | 2023-09-09 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A303847-500g |
Ammonium dithiocarbamate |
513-74-6 | 97% | 500g |
¥299.90 | 2023-09-04 | |
| Alichem | A450000924-100g |
Ammonium carbamodithioate |
513-74-6 | 97% | 100g |
$154.50 | 2023-09-01 | |
| TRC | A633905-10g |
Ammonium Dithiocarbamate |
513-74-6 | 10g |
$ 87.00 | 2023-04-19 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-LL683-25g |
Ammonium dithiocarbamate |
513-74-6 | 97% | 25g |
143CNY | 2021-05-08 | |
| A2B Chem LLC | AB45552-25g |
Ammonium carbamodithioate |
513-74-6 | 95% | 25g |
$73.00 | 2024-04-19 | |
| 1PlusChem | 1P0034XC-25g |
Ammonium dithiocarbamate |
513-74-6 | 97% | 25g |
$71.00 | 2025-02-19 | |
| Aaron | AR00355O-100g |
Ammonium dithiocarbamate |
513-74-6 | 97% | 100g |
$5.00 | 2025-01-21 | |
| 1PlusChem | 1P0034XC-5g |
Ammonium dithiocarbamate |
513-74-6 | 97% | 5g |
$21.00 | 2025-02-19 |
Ammonium dithiocarbamate 関連文献
-
Qingyun Gu,Zhenfeng Cheng,Xing Xiong,Biao Xiong,Yu Zhao,Hua-Dong Xu,Yanan Zhang,Xiaodong Qiu,Xiaobao Zeng Green Chem. 2022 24 6556
-
Jackie D. Kendall,Andrew J. Marshall,Anna C. Giddens,Kit Yee Tsang,Maruta Boyd,Rapha?l Frédérick,Claire L. Lill,Woo-Jeong Lee,Sharada Kolekar,Mindy Chao,Alisha Malik,Shuqiao Yu,Claire Chaussade,Christina M. Buchanan,Gordon W. Rewcastle,Bruce C. Baguley,Jack U. Flanagan,William A. Denny,Peter R. Shepherd Med. Chem. Commun. 2014 5 41
-
Pan-Feng Yuan,Qing-Bao Zhang,Xiao-Ling Jin,Wen-Long Lei,Li-Zhu Wu,Qiang Liu Green Chem. 2018 20 5464
-
Junyang Dong,Jianfeng Hu,Hao Zhang New J. Chem. 2022 46 19834
-
Sara Cesarec,Fraser Edgar,Titan Lai,Christophe Plisson,Andrew J. P. White,Philip W. Miller Dalton Trans. 2022 51 5004
513-74-6 (Ammonium dithiocarbamate) 関連製品
- 2228725-01-5(4-(3-methyloxetan-3-yl)-1H-pyrazole)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)
- 2229204-22-0(1-(3-methoxy-2-methylphenyl)-2,2-dimethylcyclopropylmethanol)
- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)
- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)
- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 22244-57-1(3H-1,2,4-Triazol-3-one, 5-amino-2,4-dihydro-4-methyl-)
- 1400563-40-7((3,6-Dimethylpyrazin-2-yl)methanol)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:513-74-6)ammonium dithiocarbamate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
atkchemica
(CAS:513-74-6)Ammonium dithiocarbamate

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ